
1,3-Dimethylorotic acid
Vue d'ensemble
Description
1,3-Dimethylorotic acid is a heterocyclic organic compound . Its IUPAC name is 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid . The molecular weight is 184.15 and the molecular formula is C7H8N2O4 .
Synthesis Analysis
The synthesis of orotic acid derivatives has been studied for their effects on stem cell proliferation . N-arylhydrazone derivatives of orotic acid have been synthesized and their potential as stimulators of human mesenchymal stem cells has been evaluated .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethylorotic acid includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in 1,3-Dimethylorotic acid is substituted at the 1 and 3 positions with methyl groups .
Chemical Reactions Analysis
The decarboxylation of 1,3-dimethylorotic acid has been studied as a model for the enzymatic decarboxylation catalyzed by orotidine-5’-phosphate decarboxylase . The decarboxylation of 1,3-dimethylorotic acid in benzyl bromide produces 6-benzyl-1,3-dimethyluracil, indicating a carbon-6-centered nucleophilic intermediate in the reaction pathway .
Physical And Chemical Properties Analysis
1,3-Dimethylorotic acid has a molecular weight of 184.15 and a molecular formula of C7H8N2O4 . It has a boiling point of 308ºC at 760mmHg and a density of 1.472g/cm³ .
Applications De Recherche Scientifique
Inhibitor Design for ODCase
Research has explored 1,3-dimethylorotic acid as a potential inhibitor for orotidine-5’-monophosphate decarboxylase (ODCase), which is involved in the pyrimidine biosynthetic pathway. Inhibitors of ODCase could have therapeutic implications in treating diseases related to nucleotide synthesis imbalance .
Cardiac Function Enhancement
Orotic acid derivatives, including 1,3-dimethylorotic acid, may have applications in enhancing cardiac output and aiding recovery from heart failure due to their role in pyrimidine biosynthesis and potential effects on stem cell differentiation .
Decarboxylation Studies
The decarboxylation process of orotic acid and its derivatives, such as 1,3-dimethylorotic acid, is a subject of study in understanding chemical reaction mechanisms and kinetic isotope effects . This research can contribute to broader knowledge in organic chemistry and reaction dynamics.
Ionic Liquid Studies
There is research into the accelerated decarboxylation of 1,3-dimethylorotic acid in ionic liquids, which could have implications for industrial processes and synthetic chemistry applications .
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-4(6(11)12)3-5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDYFTWNWCMEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407625 | |
| Record name | 1,3-Dimethylorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylorotic acid | |
CAS RN |
4116-38-5 | |
| Record name | 1,3-Dimethylorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,3-dimethylorotic acid chosen as a model for studying ODCase?
A: 1,3-Dimethylorotic acid and its analogues offer a simplified system for mimicking the decarboxylation reaction catalyzed by ODCase. [, , ] This is because the N1 and N3 positions of the pyrimidine ring in 1,3-dimethylorotic acid are methylated. This methylation prevents interference from potential protonation events at these positions, allowing researchers to focus on the key catalytic steps involving the carboxyl group at position 6.
Q2: How do experimental 13C kinetic isotope effects contribute to our understanding of the decarboxylation mechanism?
A: A comprehensive analysis of 13C kinetic isotope effects for 1,3-dimethylorotic acid decarboxylation supports a mechanism involving protonation at the O-4 position of the pyrimidine ring. [] This finding contrasts with the uncatalyzed reaction, where the isotope effect is significantly smaller, implying a potential difference between the enzyme-catalyzed and uncatalyzed mechanisms. []
Q3: What is the significance of studying the stability of the 6-carbanion in uracil analogues derived from 1,3-dimethylorotic acid?
A: Determining the pKa values of the 6-CH groups in uracil analogues like N-methyl-2-pyridone and N-methyl-4-pyridone helps researchers understand the influence of electronic effects on carbanion stability. [] While no direct correlation was found between carbanion stability and decarboxylation rate, these studies provide valuable insights into the factors governing the reaction mechanism and contribute to building a more comprehensive understanding of ODCase catalysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




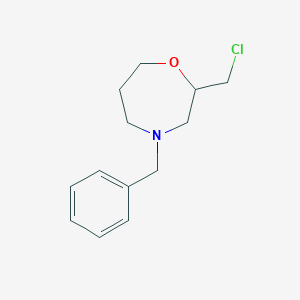

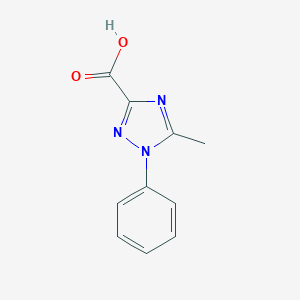
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)


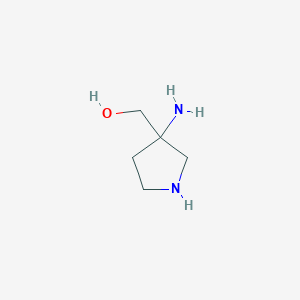


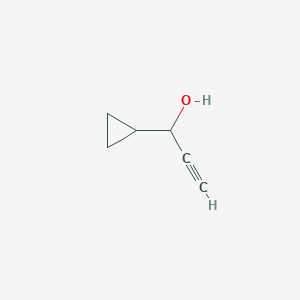
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
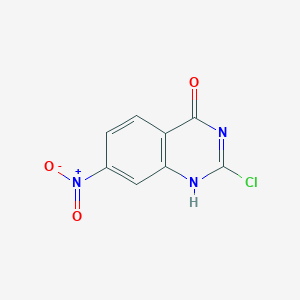
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)